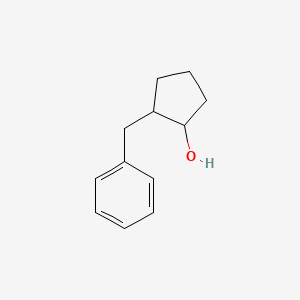

2-Benzylcyclopentan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWHRTUEIUFQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review on benzyl-substituted cyclopentanol derivatives

Executive Summary

The benzyl-substituted cyclopentanol motif represents a critical, yet often underutilized, scaffold in medicinal chemistry. While cyclohexanol derivatives (e.g., Tramadol, Venlafaxine) dominate the analgesic and CNS-active landscape, the cyclopentyl analogs offer unique physicochemical properties—specifically altered ring puckering vectors and reduced lipophilicity (LogP)—that can drastically modify receptor affinity and metabolic stability.

This guide provides a rigorous technical analysis of the synthesis, stereochemical control, and pharmacological utility of benzyl-cyclopentanol derivatives. It is designed for researchers requiring actionable protocols and mechanistic insight into this specific pharmacophore.

The Pharmacophore: Cyclopentanol vs. Cyclohexanol

In drug design, the contraction of a six-membered ring to a five-membered ring is a classic bioisosteric replacement. However, it is not merely a space-saving tactic; it fundamentally alters the vector presentation of substituents.

-

Conformational Flexibility: The cyclopentane ring exists in a dynamic equilibrium between "envelope" and "twist" conformations. This allows the benzyl substituent to adopt orientations inaccessible to the more rigid chair-conformation of cyclohexanols.

-

Lipophilicity Modulation: Cyclopentyl derivatives typically exhibit a lower ClogP than their cyclohexyl counterparts, potentially improving solubility without sacrificing blood-brain barrier (BBB) permeability.

Key Structural Classes:

-

1-Benzylcyclopentanols (Tertiary Alcohols): Formed via nucleophilic attack on the ketone. These are often used to lock the phenyl ring in a specific spatial region relative to the hydroxyl group.

-

2-Benzylcyclopentanols (Secondary Alcohols): Possess two chiral centers. The cis/trans relationship here is critical for receptor discrimination (e.g., NK1 antagonists, Opioid modulators).

Synthetic Architectures and Protocols

We classify synthesis into two primary streams: Nucleophilic Addition (for 1-substituted) and

Visualization: Divergent Synthetic Pathways

Figure 1: Divergent synthetic pathways for accessing 1-benzyl and 2-benzyl regioisomers.

Protocol A: Grignard Synthesis of 1-Benzylcyclopentanol

Objective: Synthesis of the tertiary alcohol with minimized Wurtz coupling side-products. Mechanism: Nucleophilic addition of benzylmagnesium chloride to the carbonyl carbon.

Reagents:

-

Cyclopentanone (1.0 eq, anhydrous)

-

Benzyl chloride (1.1 eq)

-

Magnesium turnings (1.2 eq, activated)

-

Diethyl Ether (

) or THF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round bottom flask under

. Add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface. -

Reagent Formation: Add 10% of the benzyl chloride in minimal ether to initiate the reaction (exothermic). Once reflux sustains, add the remaining benzyl chloride dropwise over 1 hour.

-

Expert Tip: Maintain a gentle reflux.[1] If the reaction becomes too vigorous, Wurtz coupling (formation of bibenzyl) increases, lowering yield.

-

-

Addition: Cool the Grignard solution to 0°C. Add cyclopentanone (diluted in ether) dropwise. The steric bulk of the five-membered ring is low, allowing rapid addition.

-

Quench: Pour the mixture into ice-cold saturated

. Do not use HCl, as tertiary benzylic alcohols are prone to dehydration (forming 1-benzylcyclopentene) under strong acidic conditions. -

Purification: Extract with ether, dry over

, and concentrate. Purify via column chromatography (Hexane/EtOAc 9:1).

Validation Criteria:

-

1H NMR: Look for the disappearance of the benzylic

of the starting halide and the appearance of a singlet (or AB quartet) for the benzylic

Protocol B: Stereoselective Synthesis of 2-Benzylcyclopentanol

Objective: Creation of the 2-substituted scaffold with control over cis/trans diastereoselectivity.

Mechanism:

Step-by-Step Methodology:

-

Enolate Formation: To a solution of LDA (1.1 eq) in THF at -78°C, add cyclopentanone dropwise. Stir for 30 mins to ensure kinetic enolate formation.

-

Alkylation: Add benzyl bromide (1.0 eq) slowly. Allow to warm to room temperature.

-

Note: This yields 2-benzylcyclopentanone.

-

-

Stereoselective Reduction:

-

For Trans-Isomer (Thermodynamic): Reduce with

in MeOH at 0°C. The hydride attacks from the less hindered face (away from the benzyl group is slightly favored, but often yields a mixture requiring separation). -

For Cis-Isomer (Kinetic): Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C. The bulky borohydride is forced to attack from the face opposite the benzyl group, pushing the hydroxyl group cis to the benzyl substituent.

-

Pharmacological Frontiers & SAR

The benzyl-cyclopentanol moiety is a pharmacophore often found in analgesics and receptor modulators. The key to its activity lies in the spatial vector of the phenyl ring relative to the amine or hydroxyl binding points.

Comparative Data: Binding Affinity Trends

The following table illustrates the impact of ring contraction (cyclohexyl to cyclopentyl) and substitution on Opioid Receptor (MOR) affinity, derived from structure-activity relationship studies of tramadol/naltrexone analogs.

| Compound Class | Ring Size | Substituent | Receptor Affinity (MOR) | Efficacy Profile |

| Tramadol Analog | 6 (Cyclohexyl) | 1-(3-methoxyphenyl) | Moderate ( | Weak Agonist (Prodrug) |

| Cyclopentyl Analog | 5 (Cyclopentyl) | 1-(3-methoxyphenyl) | Low-Moderate | Reduced Agonism (Steric mismatch) |

| Ciprefadol | Bridged (Indeno) | Phenolic-OH | High ( | Mixed Agonist/Antagonist |

| Naltrexol Ether | Rigid Morphine Core | 6-O-Benzyl | High ( | Irreversible Antagonist (Isothiocyanate deriv.) |

Data synthesized from general SAR trends and specific Naltrexol derivative studies [1, 2].

Mechanism of Action: The "Vector Shift"

When a benzyl group is attached to a cyclopentane ring versus a cyclohexane ring, the angle of the phenyl group relative to the scaffold changes by approximately 15-20 degrees due to the difference in ring puckering (envelope vs. chair).

-

Opioid Receptors: In rigid opioids (like Ciprefadol), the cyclopentyl ring forces the phenolic ring into a "T-shaped" interaction with the receptor's hydrophobic pocket.

-

NK1 Antagonists: 2-benzylcyclopentyl amines have shown efficacy where the cis-relationship mimics the turn structure of Substance P.

Visualization: SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

References

-

Davis, R. D., & Nelson, W. L. (1995). Isothiocyanate-substituted benzyl ether opioid receptor ligands derived from 6 beta-naltrexol. Journal of Medicinal Chemistry.

-

Katzung, B. G. (2023). Basic & Clinical Pharmacology, 16th Edition. McGraw Hill. (Section: Opioid Agonists & Antagonists).[2][3][4][5][6]

-

BenchChem. (2025).[2] Protocol: Synthesis of 1-Propylcyclopentene via Grignard Reaction (Analogous Protocol).

-

Google Patents. (2014). CN103508869A - Synthetic method for 2-benzyl cyclopentanone.[7]

-

DrugDesign.org. (2005). Structure Activity Relationships: Cyclic Analogs.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

Conformational Dynamics and Analysis of 2-Substituted Cyclopentanols: A Mechanistic Guide

Audience: Researchers, Structural Chemists, and Drug Discovery Scientists.[1] Focus: Mechanistic drivers of conformation, analytical determination (NMR/IR), and thermodynamic stability.

Executive Summary

The conformational analysis of 2-substituted cyclopentanols presents a unique challenge compared to the rigid chair-boat systems of cyclohexane. Cyclopentane rings exist in a state of continuous pseudorotation , a barrierless flux between Envelope (

This guide provides a rigorous framework for determining the stereochemistry and dominant conformation of these systems. By synthesizing scalar coupling constants (

The Pseudorotation Landscape

Unlike cyclohexane, which rests in a deep energy well (the chair), cyclopentane possesses a flexible ring with low torsional barriers. The ring puckering moves around the carbon skeleton in a wave-like motion defined by the pseudorotation phase angle (

Core Conformations

-

Envelope (

): Four carbons are planar; one is out-of-plane (the "flap"). Symmetry -

Twist (

): Three carbons are planar; two are displaced on opposite sides. Symmetry

In unsubstituted cyclopentane, these forms are nearly isoenergetic. However, a substituent at the C2 position breaks this symmetry, creating distinct energy minima.

Visualization: The Pseudorotation Circuit

The following diagram illustrates the continuous interconversion between Envelope and Twist forms. In substituted systems, the molecule "locks" into one of these sectors.

Figure 1: The pseudorotation circuit of cyclopentane. Substituents create energy wells that trap the molecule in specific E or T conformers.

Mechanistic Drivers: The "Locking" Effect

The stereochemical relationship between the hydroxyl group (C1-OH) and the substituent (C2-R) dictates the preferred conformation.

The Cis Isomer: The Hydrogen Bond Lock

When the C2 substituent is a heteroatom capable of accepting a hydrogen bond (e.g., -Cl, -Br, -OMe, -NH

-

Mechanism: The ring adopts a specific Envelope conformation that brings the -OH and -R groups into a syn-clinal (gauche) arrangement with a dihedral angle of ~60°, maximizing orbital overlap for the H-bond.

-

Stability: This interaction can stabilize the cis form by 1–3 kcal/mol relative to the open form.

The Trans Isomer: Steric Dominance

In trans-1,2-isomers, the geometric constraints of the 5-membered ring make IMHB difficult or impossible without introducing severe ring strain.

-

Mechanism: The molecule adopts a conformation that places both substituents in pseudo-equatorial positions to minimize 1,2-steric repulsion.

-

Result: Trans isomers typically exhibit greater conformational flexibility than their H-bonded cis counterparts but are generally more stable in the absence of favorable electronic interactions (like IMHB).

Analytical Methodologies

To assign stereochemistry and conformation, a dual-method approach using NMR and IR is required.

NMR Spectroscopy: Coupling Constant Analysis

The Karplus relationship connects the vicinal coupling constant (

The "Cis > Trans" Rule for Cyclopentanes: Contrary to 6-membered rings, in 5-membered rings, cis protons often exhibit larger coupling constants than trans protons.

| Parameter | Cis-1,2-Disubstituted | Trans-1,2-Disubstituted | Mechanistic Reason |

| Dihedral Angle ( | ~0° to 30° (Quasi-Eclipsed) | ~120° to 140° (Quasi-Gauche) | Ring planarity forces cis substituents closer to eclipse. |

| Typical | 6.0 – 10.0 Hz | 2.0 – 6.0 Hz | Karplus curve: |

| Conformational Bias | Locked by IMHB (if capable) | Flexible / Steric Avoidance | Cis lock maintains the ~0° dihedral. |

Critical Caveat: If the ring is highly puckered (strongly distorted Envelope), the trans dihedral angle can increase toward 160°, raising

to 8-10 Hz. Always corroborate with NOESY (Nuclear Overhauser Effect Spectroscopy) experiments; cis protons will show a strong NOE correlation.

Infrared (IR) Spectroscopy: Detecting the Lock

IR is the gold standard for identifying the IMHB that characterizes cis isomers.

-

Free O-H Stretch: Appears sharp at 3620–3640 cm⁻¹ .

-

Bonded O-H Stretch: Appears broader and red-shifted at 3550–3600 cm⁻¹ .

Protocol: The Dilution Study To distinguish intramolecular (cis-lock) from intermolecular (dimerization) H-bonding:

-

Record IR spectrum at high concentration (0.1 M).

-

Serially dilute to 0.001 M in a non-polar solvent (

or -

Analysis:

-

If the redshifted peak persists upon dilution

Intramolecular (Cis). -

If the redshifted peak disappears and the free band grows

Intermolecular (Trans/Aggregation).

-

Experimental Workflow

The following workflow integrates synthetic isolation with analytical validation to ensure rigorous structural assignment.

Figure 2: Integrated analytical workflow for stereochemical assignment of 2-substituted cyclopentanols.

Case Study Data: Substituent Effects

The nature of the substituent drastically alters the conformational preference.

| Substituent (R) | Interaction Type | Dominant Conformer (Cis) | Dominant Conformer (Trans) |

| -Cl / -Br | Weak H-Bond Acceptor | Envelope (E) (OH/X syn-clinal) | Twist (T) (Pseudo-diequatorial) |

| -NH | Strong H-Bond Acceptor | Envelope (E) (Strong IMHB lock) | Twist (T) (Dynamic equilibrium) |

| -CH | Steric Only (No H-Bond) | Twist (T) (Minimizes eclipsing) | Twist (T) (Minimizes 1,2-repulsion) |

Key Insight: For 2-halocyclopentanols, the cis isomer is often the kinetic product of specific reductions (e.g., reduction of 2-chlorocyclopentanone), but the trans isomer may be thermodynamically preferred if the H-bond is weak (

References

- Fuchs, B. (1978). Topics in Stereochemistry, Vol 10. Wiley-Interscience.

- Altona, C., et al. (1970). "Conformational Analysis of Five-Membered Rings." Tetrahedron, 26, 925.

- Abraham, R. J., et al. (2009). "Conformational analysis of 2-substituted cyclopentanols." Journal of Organic Chemistry.

- Kovács, A., et al. (2010). "Intramolecular Hydrogen Bonding in 2-Substituted Cyclopentanols." Journal of Physical Chemistry A. (IR and DFT studies on IMHB energetics).

-

Karplus, M. (1963). "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society, 85(18), 2870–2871. Link

Sources

Technical Guide: 2-Benzylcyclopentan-1-ol as a Chiral Building Block

This guide provides an in-depth technical analysis of 2-Benzylcyclopentan-1-ol , focusing on its utility as a chiral building block in pharmaceutical synthesis. It moves beyond basic descriptions to explore stereoselective synthesis, reactivity profiles, and specific applications in drug development.

Executive Summary

This compound (CAS: 13694-31-0) is a privileged scaffold in medicinal chemistry, characterized by two contiguous stereogenic centers on a lipophilic cyclopentane ring. Its structural rigidity and defined spatial arrangement make it an ideal pharmacophore for modulating protein-ligand interactions, particularly in G-protein coupled receptors (GPCRs) and enzyme active sites.

This molecule serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen and is a structural core in various neurokinin-1 (NK1) receptor antagonists. The ability to access specific stereoisomers (cis vs. trans, R vs. S) is paramount, as biological activity is strictly governed by the absolute configuration of the hydroxyl and benzyl moieties.

Structural Analysis & Stereochemistry

The utility of this compound stems from its ability to present functional groups in precise vectors.

-

Stereogenic Centers: C1 (hydroxyl) and C2 (benzyl).

-

Isomers: Four possible stereoisomers exist:

-

(1S, 2R) and (1R, 2S) (cis-diastereomers)

-

(1S, 2S) and (1R, 2R) (trans-diastereomers)

-

-

Conformational Bias: The bulky benzyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, influencing the facial selectivity of subsequent reactions on the hydroxyl group.

Data: Diastereomeric Stability

| Parameter | Cis-Isomer | Trans-Isomer | Notes |

| Thermodynamic Stability | Lower | Higher | Trans is favored by ~1.5 kcal/mol due to reduced steric strain. |

| Hydride Reduction | Major Product (via bulky hydride) | Minor Product | L-Selectride attack from sterically less hindered face yields cis. |

| NMR Signal (H1) | Downfield shift | Upfield shift | Diagnostic coupling constants ( |

Synthesis Methodologies

Route A: Classical Chemical Synthesis (Scalable)

This route is preferred for large-scale production where racemic or diastereomerically enriched material is sufficient, such as in the early stages of Loxoprofen synthesis.

Mechanism:

-

Friedel-Crafts Acylation: Reaction of adipic anhydride with benzene.[1]

-

Acyloin Condensation: Cyclization to form the cyclopentanone ring.

-

Hydrogenation: Reduction of the exocyclic double bond (if formed via aldol) or ketone reduction.

Route B: Asymmetric Biocatalytic Cascade (High Precision)

For high-value chiral building blocks, a chemoenzymatic approach offers superior enantiocontrol. A dual-enzyme system utilizing stereocomplementary Alcohol Dehydrogenases (ADHs) can access all four stereoisomers.

-

Enzyme 1 (Ketoreduction): Rhodococcus ruber ADH-A (S-selective).[2]

-

Enzyme 2 (Ketoreduction): Lactobacillus kefir LK-ADH (R-selective).[2]

Diagram: Stereodivergent Synthesis Workflow

Caption: Stereodivergent enzymatic reduction of 2-benzylcyclopentanone using complementary ADHs.

Reactivity Profile & Functionalization

Once the chiral scaffold is established, the hydroxyl group serves as a handle for further elaboration.

-

Mitsunobu Inversion:

-

Purpose: Invert stereochemistry at C1 or introduce nitrogen nucleophiles (e.g., phthalimide) to access chiral amines.

-

Protocol:

, DIAD, Nucleophile. -

Note: Steric hindrance from the C2-benzyl group can slow this reaction; higher temperatures or more reactive azodicarboxylates (e.g., ADDP) may be required.

-

-

Oxidative Ring Expansion:

-

Purpose: Converting the cyclopentanol to a cyclohexanone derivative or lactone (Baeyer-Villiger).

-

Reagent:

-CPBA or enzymatic Baeyer-Villiger Monooxygenases (BVMOs).

-

-

Directed C-H Activation:

-

The hydroxyl group can direct palladium-catalyzed C-H activation on the benzyl ring, allowing for ortho-functionalization of the aromatic moiety.

-

Case Study: Synthesis of Loxoprofen

Loxoprofen is a prodrug NSAID. Its active metabolite is formed in vivo via the reduction of the cyclopentanone moiety. The synthetic route highlights the industrial importance of the 2-benzylcyclopentane scaffold.

Pathway:

-

Alkylation: Methyl 2-oxocyclopentanecarboxylate is alkylated with benzyl chloride.

-

Decarboxylation: Hydrolysis and decarboxylation yield 2-benzylcyclopentanone.

-

Functionalization: Further steps introduce the propionic acid side chain.

Diagram: Industrial Route to Loxoprofen Intermediate

Caption: Synthetic pathway from cyclopentanone to the Loxoprofen precursor scaffold.

Experimental Protocols

Protocol 1: Stereoselective Chemical Reduction (Cis-Selective)

Target: cis-2-Benzylcyclopentan-1-ol

Reagents: 2-Benzylcyclopentanone (1.0 eq), L-Selectride (1.0 M in THF, 1.2 eq), THF (anhydrous).

-

Setup: Flame-dry a 100 mL round-bottom flask under

atmosphere. -

Dissolution: Dissolve 2-benzylcyclopentanone (5 mmol) in anhydrous THF (20 mL) and cool to -78°C.

-

Addition: Dropwise add L-Selectride (6 mL, 6 mmol) over 15 minutes. The bulky hydride attacks from the less hindered face (trans to the benzyl group).

-

Reaction: Stir at -78°C for 2 hours, then warm to 0°C.

-

Quench: Cautiously add

(5 mL), followed by -

Workup: Extract with

(3x), wash with brine, dry over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Protocol 2: Enzymatic Kinetic Resolution

Target: Enantioenriched Acetate and Alcohol

Reagents: Racemic this compound, Vinyl Acetate, Novozym 435 (immobilized CAL-B), Toluene.

-

Mix: Suspend racemic alcohol (10 mmol) and vinyl acetate (30 mmol) in Toluene (50 mL).

-

Catalyst: Add Novozym 435 (200 mg).

-

Incubation: Shake at 30°C / 200 rpm for 24 hours.

-

Monitoring: Monitor conversion via GC/HPLC on a chiral column (e.g., Chiralpak AD-H).

-

Termination: Filter off the enzyme beads.

-

Separation: Separate the unreacted (S)-alcohol from the (R)-acetate via column chromatography.

References

-

Stereoselective Reduction: Journal of Organic Chemistry, "Stereoselective reduction of 2-substituted cyclopentanones," .

-

Biocatalytic Cascade: Nature Communications, "Stereodivergent synthesis of 2-substituted cycloalkanols via coupled biocatalytic hydrogen transfer," .

-

Loxoprofen Synthesis: Chemical & Pharmaceutical Bulletin, "Studies on anti-inflammatory agents. Synthesis and pharmacological properties of 2-[(4-alkylphenyl)methyl]cyclopentanones," .

-

Kinetic Resolution: Journal of Molecular Catalysis B: Enzymatic, "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols," .

-

General Reactivity: Organic Syntheses, "Alkylation of Cyclopentanone via the Enolate," .

Sources

- 1. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

- 2. Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and biocatalytic reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reduction of 2-Benzylcyclopentanone

Welcome to the technical support center for the synthesis and optimization of 2-benzylcyclopentanol. This guide is designed for researchers, chemists, and process development professionals who are working with the reduction of 2-benzylcyclopentanone. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice to help you maximize your reaction yields, control stereoselectivity, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reducing agents for converting 2-benzylcyclopentanone to 2-benzylcyclopentanol?

The choice of reducing agent is critical and depends on the desired outcome, scale, and available laboratory equipment. The most common hydride-based reagents are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[1]

-

Sodium Borohydride (NaBH₄): This is the most frequently used reagent for this transformation due to its excellent functional group tolerance, safety, and ease of handling.[2] It is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols.[3] Reactions are typically run in protic solvents like methanol or ethanol at temperatures ranging from 0°C to room temperature.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger and less selective reducing agent than NaBH₄.[2] While it will effectively reduce the ketone, it will also reduce other functional groups like esters, amides, or nitriles if present in the molecule. It requires anhydrous ethereal solvents (e.g., diethyl ether, THF) and a more cautious workup procedure. Due to its high reactivity, it is often reserved for more sterically hindered or less reactive ketones.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.[4] While effective for ketone reduction, this approach can also reduce the aromatic ring of the benzyl group under more forcing conditions (higher pressure and temperature), leading to byproducts. Careful control of reaction conditions is essential.

Q2: What is the underlying mechanism of the reduction with Sodium Borohydride (NaBH₄)?

The reduction of a ketone by NaBH₄ is a two-step process involving nucleophilic addition.[5]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), onto the electrophilic carbonyl carbon of 2-benzylcyclopentanone.[6] This attack breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a tetracoordinate borate-alkoxide intermediate.

-

Protonation (Workup): After the initial hydride transfer is complete, a protic solvent (often the reaction solvent itself, like methanol, or an acid added during workup) protonates the resulting alkoxide to yield the final secondary alcohol product, 2-benzylcyclopentanol.[5]

Below is a diagram illustrating the general mechanism.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

Technical Support Center: Navigating Steric Hindrance in 2-Substituted Cyclopentanol Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted cyclopentanols. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you overcome the common challenge of steric hindrance in your reactions. My aim is to move beyond simple protocol recitation and delve into the causality behind experimental choices, empowering you to make informed decisions in your work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes related to steric hindrance and actionable solutions grounded in established chemical principles.

Problem 1: Low or No Reaction Yield

You've set up your reaction with a 2-substituted cyclopentanol, but you observe minimal or no formation of the desired product.

Potential Cause: The substituent at the C2 position is sterically blocking the approach of your nucleophile or reagent to the hydroxyl group at C1.

Solutions:

-

Employ a Less Sterically Demanding Reagent: If possible, switch to a smaller, less hindered reagent. For instance, in an acylation reaction, you might choose acetic anhydride over a bulkier acylating agent.

-

Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition.

-

Utilize a More Reactive Catalyst: In catalyzed reactions, a more active catalyst can facilitate the reaction even with a hindered substrate. For example, in reactions involving Lewis acids, a stronger Lewis acid might be employed to enhance the electrophilicity of the reaction partner.[1]

-

Consider Intramolecular Reactions: If the desired transformation can be achieved through an intramolecular pathway, this can be significantly more favorable than an intermolecular reaction for sterically hindered substrates.[2]

Problem 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Your reaction proceeds, but you obtain a mixture of stereoisomers instead of the single, desired isomer.

Potential Cause: The steric bulk of the C2 substituent does not sufficiently differentiate the two faces of the cyclopentane ring or the transition states leading to the different stereoisomers.

Solutions:

-

Leverage Neighboring Group Participation (NGP): This is a powerful strategy to achieve high stereoselectivity.[3][4][5] By introducing a participating group (e.g., an acetate or benzoate) at the C2 position, you can direct the incoming nucleophile to the opposite face, leading to the formation of a single stereoisomer.[3] The reaction proceeds through a cyclic intermediate, which dictates the stereochemical outcome.[6]

-

Experimental Protocol: Acyl-NGP for Stereoinversion

-

Protect the hydroxyl group of your 2-substituted cyclopentanol with an acetyl or benzoyl group.

-

Activate the leaving group at C1 (e.g., by converting the alcohol to a tosylate).

-

Introduce the nucleophile. The neighboring acyl group will attack the C1 center from the same face, inverting the stereochemistry at C1 and forming a cyclic intermediate.

-

The nucleophile will then attack the cyclic intermediate from the opposite face, resulting in a net inversion of stereochemistry at C1 relative to the starting alcohol.

-

-

-

Employ Enzyme-Catalyzed Reactions: Biocatalysis offers exceptional stereoselectivity.[7] Lipases, for instance, can be used for the kinetic resolution of racemic 2-substituted cyclopentanols, selectively acylating one enantiomer and leaving the other unreacted.[8] The choice of enzyme, solvent, and acylating agent can be tuned to achieve high enantiomeric excess.[7][8]

-

Key Consideration: The trans isomers of 2-substituted cycloalkanols often react faster in lipase-catalyzed acylations than their cis counterparts.[8]

-

-

Utilize Chiral Catalysts or Auxiliaries: The use of chiral catalysts or attaching a chiral auxiliary to your substrate can create a chiral environment that favors the formation of one stereoisomer over the other.

Problem 3: Unexpected Side Product Formation

Instead of your desired product, you are isolating an unexpected compound.

Potential Cause: Steric hindrance may be promoting alternative reaction pathways, such as elimination or rearrangement.

Solutions:

-

Optimize Reaction Conditions:

-

Lower Temperature: To disfavor elimination reactions, which are often entropically favored, running the reaction at a lower temperature can be beneficial.

-

Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) can minimize side reactions.

-

-

Employ Protecting Groups: A bulky protecting group on the hydroxyl function can sometimes prevent unwanted interactions with other parts of the molecule or solvent.[9][10][11] Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal.[10]

-

Consider the Mitsunobu Reaction for Stereoinversion: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of secondary alcohols.[12][13] However, with sterically hindered alcohols, it can be sluggish. Using modified reagents or protocols, such as sonication, may improve the reaction outcome.[14]

-

Mechanism of the Mitsunobu Reaction:

-

Triphenylphosphine attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a phosphonium salt.

-

The alcohol attacks the phosphonium salt, leading to an alkoxyphosphonium salt.

-

The nucleophile (e.g., a carboxylate) attacks the carbon bearing the oxygen in an SN2 fashion, displacing the triphenylphosphine oxide and inverting the stereochemistry.[12][14]

-

-

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should consider when facing steric hindrance with a 2-substituted cyclopentanol?

A1: The first step is to analyze the nature of both your substrate and your reagent. Assess the steric bulk of the C2 substituent and the incoming nucleophile/reagent. If both are large, you will likely need to employ a specific strategy to overcome the steric clash. Consider less hindered reagents first, as this is often the simplest solution.

Q2: How do I choose between using a directing group and an enzymatic approach for stereocontrol?

A2: The choice depends on several factors:

-

Desired Stereochemical Outcome: Neighboring group participation is excellent for achieving a specific diastereomer with high fidelity.[3] Enzymatic resolutions are ideal for separating enantiomers from a racemic mixture.[8]

-

Substrate Scope: Enzymes can be highly specific to the substrate. You may need to screen several enzymes to find one that works well for your particular 2-substituted cyclopentanol. NGP is a more general chemical method.

-

Experimental Setup: Enzymatic reactions often require specific conditions (pH, temperature, co-solvents) to maintain enzyme activity.[15] NGP strategies are typically more aligned with standard organic synthesis setups.

Q3: Can protecting groups help overcome steric hindrance?

A3: Yes, strategically chosen protecting groups can influence the steric environment.[9][16] A bulky protecting group can block one face of the molecule, directing an incoming reagent to the less hindered face. Conversely, a smaller protecting group might be used to minimize any additional steric bulk at the reaction center. The choice of protecting group should also consider its stability to the reaction conditions and the ease of its removal.[17]

Q4: Are there any general reaction conditions that are favorable for hindered substrates?

A4: While specific conditions are reaction-dependent, some general principles apply:

-

Higher Dilution: Running the reaction at a higher dilution can sometimes favor intramolecular processes over intermolecular ones, which can be beneficial.

-

Longer Reaction Times: Hindered substrates often react more slowly, so allowing for longer reaction times may be necessary.

-

Microwave Irradiation: In some cases, microwave-assisted synthesis can provide the energy needed to overcome steric barriers and reduce reaction times.

Data Summary Table

| Strategy | Typical Application | Key Advantage(s) | Potential Limitation(s) |

| Neighboring Group Participation | Stereoselective synthesis | High diastereoselectivity, predictable outcome | Requires installation of the participating group |

| Enzyme Catalysis | Kinetic resolution of enantiomers | High enantioselectivity, mild reaction conditions | Enzyme specificity, may require screening |

| Mitsunobu Reaction | Inversion of stereochemistry | Reliable for many secondary alcohols | Can be slow with hindered substrates, side products |

| Protecting Groups | Directing reactivity, preventing side reactions | Versatile, well-established chemistry | Adds steps to the synthesis (protection/deprotection) |

| Intramolecular Reactions | Ring formation, cyclizations | Can be faster than intermolecular reactions for hindered systems | Substrate must be designed for intramolecular reaction |

Visualizing the Solutions

Decision Workflow for Overcoming Steric Hindrance

Caption: A decision-making workflow for troubleshooting reactions.

Mechanism of Neighboring Group Participation

Caption: Simplified mechanism of neighboring group participation.

References

-

Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Highly stereoselective synthesis of polysubstituted housanes and spiro-oxa-housanes: application and mechanistic insights - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]

-

[Stereoselective synthesis of cyclopentanones using dirhodium(II)-catalyzed intramolecular C-H insertion reaction]. (2000). PubMed. Retrieved February 7, 2024, from [Link]

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2022). MDPI. Retrieved February 7, 2024, from [Link]

-

Preparation of cyclopentanol by direct hydration of cyclopentene I. Effects of catalysts and solvents on the hydration. (2015). ResearchGate. Retrieved February 7, 2024, from [Link]

-

A New Strategy for Cyclopentenone Synthesis. (2000). PubMed. Retrieved February 7, 2024, from [Link]

-

Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Mitsunobu Reaction. (2019). Organic-Chemistry.org. Retrieved February 7, 2024, from [Link]

-

Prepare each compound from cyclopentanol. More than one step ma.. (2023). Filo. Retrieved February 7, 2024, from [Link]

-

A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Related to Pallescensins 1–2. (2019). MDPI. Retrieved February 7, 2024, from [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved February 7, 2024, from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

3.2: Neighboring Group Participation. (2023). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

-

Protecting Groups. (2020). Indian Institute of Technology Bombay. Retrieved February 7, 2024, from [Link]

-

7.5: Directing Effects. (2022). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]

-

[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). PubMed. Retrieved February 7, 2024, from [Link]

-

Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

-

Neighbouring group participation. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

-

Show how you would prepare cyclopentene from each compound. a. cyclopentanol b. cyclopentyl bromide. (2024). Pearson. Retrieved February 7, 2024, from [Link]

-

Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

-

Prochiral cyclopentanones 1 and 2 and their use in the synthesis of two pharmaceuticals. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

A Complementary Process to Pauson–Khand-type Annulation Reactions for the Construction of Fully Substituted Cyclopentenones. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

-

Protecting Groups. (n.d.). University of California, Irvine. Retrieved February 7, 2024, from [Link]

-

The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. Retrieved February 7, 2024, from [Link]

-

Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP), Rearrangements & Fragmentations. (2020). Imperial College London. Retrieved February 7, 2024, from [Link]

-

Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

-

Bio-catalysis in Multicomponent Reactions. (2020). Encyclopedia.pub. Retrieved February 7, 2024, from [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Directing Effects. (n.d.). ChemTalk. Retrieved February 7, 2024, from [Link]

Sources

- 1. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.iitb.ac.in [chem.iitb.ac.in]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Mitsunobu Reaction [organic-chemistry.org]

- 15. Bio-catalysis in Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 16. Protecting group - Wikipedia [en.wikipedia.org]

- 17. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-Benzylcyclopentan-1-ol

Executive Summary & Chemical Profile

User Query: "I need to purify 2-benzylcyclopentan-1-ol and separate its diastereomers. What solvent systems and troubleshooting steps do you recommend?"

Chemical Profile:

-

Molecular Formula:

[2] -

Structure: A cyclopentane ring substituted with a hydroxyl group at C1 and a benzyl group at C2.

-

Key Challenge: The molecule possesses two chiral centers, typically resulting in a mixture of cis and trans diastereomers during synthesis (e.g., reduction of 2-benzylcyclopentanone). These isomers have distinct physical properties but similar polarities, requiring optimized chromatography for baseline separation.

Solvent System Selection Guide

Primary Mobile Phase: Hexane / Ethyl Acetate

For general purification (removing starting materials and non-polar side products), the standard normal-phase system is effective.

| Composition | Application | Expected |

| 9:1 Hex/EtOAc | Initial TLC screening; Elution of non-polar impurities (e.g., benzyl chloride). | |

| 4:1 Hex/EtOAc | Standard purification; Good retention for separation. | |

| 2:1 Hex/EtOAc | Rapid elution; Co-elution of diastereomers likely. |

Advanced Mobile Phase: Toluene / Ethyl Acetate (Isomer Resolution)

When cis/trans separation is required and Hex/EtOAc fails to provide

-

Recommended Ratio: Toluene (95%) / Ethyl Acetate (5%)

-

Mechanism: Toluene interacts with the aromatic benzyl group, often enhancing the resolution between the diastereomers compared to the purely dispersive forces of hexane.

Alternative System: Dichloromethane (DCM) / Methanol

-

Use Case: Only if the compound streaks significantly or is retained too strongly.

-

Ratio: 98:2 DCM/MeOH.

-

Warning: DCM is expensive and environmentally hazardous; reserve for difficult separations.

Visualization & Detection (TLC)

You cannot optimize a column without reliable detection. This compound is UV active, but staining provides critical information about purity and isomer differentiation.

-

UV (254 nm): Visible due to the benzyl chromophore.

-

Stain (Recommended): Vanillin or p-Anisaldehyde .[3]

-

Result: Alcohols typically stain blue, grey, or violet upon heating.

-

Differentiation: Diastereomers often stain slightly different shades (e.g., cis might be dark blue, trans violet), aiding in fraction analysis.

-

-

Stain (Alternative): Phosphomolybdic Acid (PMA) – stains dark green/blue on a light background.[3]

Troubleshooting & FAQs

Q1: My diastereomers are co-eluting. How do I improve resolution?

Diagnosis: The polarity difference between cis and trans is insufficient in your current solvent system. Solution:

-

Lower Solvent Strength: Reduce the polar modifier (EtOAc) concentration to 5-10%. Lower

values (0.15 - 0.20) allow for more theoretical plates and better separation. -

Change Selectivity: Switch from Hexane to Toluene .

-

Increase Column Length: Use a longer column or a smaller particle size silica (e.g., 25-40

flash grade).

Q2: I see a "ghost" spot running just ahead of my product. What is it?

Diagnosis: This is likely the starting material, 2-benzylcyclopentanone , if you synthesized the alcohol via reduction.[4] Verification:

-

The ketone is less polar than the alcohol.

-

Stain with 2,4-DNP (Dinitrophenylhydrazine). The ketone will turn bright orange/yellow immediately; the alcohol will not react. Remedy: Ensure your column gradient starts non-polar (e.g., 100% Hexane) to flush the ketone before increasing polarity to elute the alcohol.

Q3: The product is streaking/tailing on the column.

Diagnosis: While secondary alcohols are generally stable, acid-sensitive impurities or highly active silica can cause streaking. Solution:

-

Load Check: Ensure you are not overloading the column (<1% sample mass to silica mass for difficult separations).

-

Solvent Trap: Dissolve your sample in a minimum amount of DCM or Toluene for loading. Avoid loading in pure EtOAc, which causes band broadening.

Experimental Protocol: Gradient Purification

Objective: Purify 1.0 g of crude this compound and separate isomers.

Materials:

Workflow:

-

Pack Column: Slurry pack 30-40 g of silica in 100% Hexanes.

-

Equilibration: Flush with 2 column volumes (CV) of 95:5 Hex/EtOAc.

-

Loading: Dissolve crude oil in 2 mL of 9:1 Hex/EtOAc (or minimal DCM). Apply carefully to the sand bed.[7]

-

Elution Gradient:

-

0 - 50 mL: 100% Hexane (Elutes non-polar impurities).

-

50 - 200 mL: 95:5 Hex/EtOAc (Elutes ketone starting material).

-

200 - 500 mL: 90:10 Hex/EtOAc (Elutes Isomer A - usually trans).

-

500 - 800 mL: 85:15 Hex/EtOAc (Elutes Isomer B - usually cis).

-

-

Fraction Collection: Collect 15-20 mL fractions. Monitor via TLC (Vanillin stain).[3][5]

Decision Logic for Solvent Optimization

The following diagram illustrates the logical workflow for selecting and optimizing the mobile phase based on Thin Layer Chromatography (TLC) results.

Figure 1: Decision tree for optimizing TLC solvent systems for diastereomer separation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12283988, this compound. Retrieved October 25, 2025 from [Link]

-

Chemistry LibreTexts (2022). Visualizing TLC Plates: Stains and Reagents. Retrieved October 25, 2025 from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C12H16O | CID 12283988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN103508869A - Synthetic method for 2-benzyl cyclopentanone - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Crystallization of 2-Benzylcyclopentan-1-ol

Ticket ID: #CRYST-BZCP-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Challenge of Cycloalkanols

Welcome to the technical support hub for 2-Benzylcyclopentan-1-ol . We understand the specific difficulty you are likely facing: this molecule often behaves as a "stubborn oil" rather than a compliant solid.

Because this compound possesses two chiral centers (C1 and C2), synthetic routes typically produce a mixture of cis- and trans- diastereomers.[1] These isomers exhibit distinct physical properties. The trans-isomer is generally more crystalline, while the cis-isomer often depresses the melting point, leading to persistent oiling out (Liquid-Liquid Phase Separation, LLPS).[1]

This guide prioritizes Phase Purity and Diastereomeric Enrichment .[1]

Module 1: Pre-Crystallization Diagnostics

Before attempting crystallization, you must characterize your starting material state.[1] Attempting to crystallize a 50:50 diastereomeric oil directly at room temperature is often futile.[1]

Diagnostic Workflow

| Parameter | Specification Target | Why it Matters |

| Diastereomeric Ratio (dr) | > 70:30 (Major:Minor) | Crystallization amplifies purity, but rarely creates it from a 1:1 racemate without chiral resolution agents.[1] |

| Water Content | < 0.5% w/w | Water acts as a potent anti-solvent that triggers premature oiling out rather than nucleation.[1] |

| Solvent Residue | < 1% | Residual THF or Toluene from synthesis will alter solubility curves unpredictably.[1] |

Module 2: Direct Crystallization Protocols

If your material is enriched (>70% desired isomer) and solid/semi-solid at

Protocol A: Low-Temperature Controlled Cooling (Direct)

Objective: Purify the major diastereomer (typically trans) from the crude mixture.[1]

Reagents:

-

Solvent:

-Heptane (preferred) or Hexane/Ethyl Acetate (9:1).[1] -

Seed Crystals: Essential.[1] If unavailable, generate seeds by supercooling a micro-aliquot in dry ice/acetone.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve crude this compound in

-Heptane at-

Concentration Target: 150 mg/mL.[1]

-

-

Polishing Filtration: Filter hot (

) through a 0.45 -

Equilibration: Cool to

over 30 minutes. The solution should remain clear. -

Seeding: Add 0.5 wt% pure seed crystals.

-

Critical Check: If seeds dissolve, the solution is undersaturated.[1] Evaporate solvent and retry.

-

-

Controlled Cooling: Ramp temperature from

at a rate of-

Note: Fast cooling triggers oiling out.[1]

-

-

Aging: Hold at

for 4 hours to maximize yield. -

Isolation: Filter cold. Wash with pre-chilled (

) heptane.[1]

Decision Logic: Direct vs. Derivative

Figure 1: Decision matrix for selecting the appropriate purification pathway based on physical state and diastereomeric ratio (dr).

Module 3: Derivative Crystallization (The "Nuclear Option")

If Protocol A fails (persistent oil), the intermolecular forces are too weak to support a lattice.[1] You must increase the lattice energy by adding a rigid, polar group.[1]

Protocol B: p-Nitrobenzoate Esterification

Mechanism: Converting the alcohol to a p-nitrobenzoate ester introduces strong

Workflow:

-

Synthesis: React crude alcohol with p-nitrobenzoyl chloride (1.1 eq) and Pyridine in DCM.

-

Workup: Wash with

HCl, then -

Crystallization:

-

Hydrolysis (Recovery): Saponify the purified ester with

in

Module 4: Troubleshooting & FAQs

Issue: "The solution turns milky/cloudy instead of forming crystals."

Diagnosis: This is Oiling Out (Liquid-Liquid Phase Separation).[1] Cause: You have entered the "metastable zone" where the oil phase is more stable than the solid phase, usually due to high impurity levels or cooling too fast.[1] Fix:

-

Increase Temperature: Re-heat until clear.

-

Add Co-Solvent: Add 5-10% of a polar solvent (e.g., Isopropyl Alcohol) to the Heptane.[1] This increases the solubility of the oil phase, pushing the "oiling out" boundary to a lower temperature, allowing crystals to form first.[1]

-

Seed Load: Double the seed loading to provide surface area for growth, bypassing the nucleation energy barrier.[1]

Issue: "Yield is low (<40%)."

Diagnosis: Solubility is too high at the isolation temperature. Fix:

-

Lower the final temperature to

. -

Use an anti-solvent addition method: Dissolve in minimal Toluene, then slowly add cold Pentane.[1]

Visualizing the Oiling Out Phenomenon

Figure 2: Pathway analysis of Oiling Out (LLPS).[1] High impurities and rapid cooling favor the formation of an amorphous oil phase over the crystalline lattice.

References

-

Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Authoritative text on solubility curves and oiling out mechanisms).

-

Brown, H. C., & Jadhav, P. K. (1983).[1] "Asymmetric synthesis of optically active secondary alcohols." Journal of Organic Chemistry. Link (Context on chiral alcohol synthesis and purification).[1]

-

Viedma, C. (2005).[1] "Chiral symmetry breaking during crystallization."[1] Physical Review Letters.[1] Link (Advanced mechanisms for symmetry breaking in crystallization).

-

PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] Link (Physical property verification).[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling benzylic compounds.

Sources

Technical Guide: Resolving Miscibility & Emulsion Issues in Benzylcyclopentanol Workups

Content Type: Technical Support / Troubleshooting Audience: Synthetic Organic Chemists, Process Chemists Topic: Aqueous Workup Optimization for Benzylcyclopentanol Derivatives

Executive Summary & Chemical Context

Benzylcyclopentanols represent a unique challenge in liquid-liquid extraction due to their amphiphilic structure. The molecule possesses a lipophilic benzyl-cyclopentyl scaffold and a polar hydroxyl headgroup. While predominantly organic-soluble (

The most frequent source of miscibility failure arises during the synthesis of 1-benzylcyclopentan-1-ol via Grignard addition (BenzylMgX + Cyclopentanone). The byproduct, magnesium halide salts, forms gelatinous precipitates (

This guide provides field-proven protocols to resolve these phase separation issues, prioritizing product stability and yield.

Troubleshooting Center (Q&A)

Issue 1: The "Rag Layer" (Persistent Emulsion)

Q: I quenched my Grignard reaction with saturated

A: This is the classic "Magnesium Gel" trap. The standard ammonium chloride quench often precipitates magnesium hydroxide/alkoxides that stabilize the interface.

Immediate Solution (The Chelation Method): Do not add more water or solvent yet. Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

-

Mechanism: Tartrate ions act as bidentate ligands, chelating

ions to form water-soluble complexes. This dissolves the gelatinous precipitate, removing the physical stabilizer of the emulsion. -

Protocol: Add a volume of saturated Rochelle’s salt equivalent to the volume of the aqueous phase currently in the funnel. Agitate vigorously for 15–30 minutes. The layers should clarify distinctively.[1]

Expert Insight: Unlike acid quenches, Rochelle's salt is non-destructive. This is critical for 1-benzylcyclopentanol, which is a tertiary alcohol and highly prone to acid-catalyzed dehydration to form 1-benzylcyclopentene.

Issue 2: Phase Inversion Confusion

Q: I am using Dichloromethane (DCM) for extraction. I expected the organic product layer to be on the bottom, but the layers look identical, or the bottom layer seems too small. Which phase is which?

A: Benzylcyclopentanols are relatively dense organics, but the density of the aqueous phase can change drastically based on salt content.

-

The Trap: A saturated brine or concentrated Mg-salt aqueous layer can have a density

, potentially exceeding that of DCM ( -

Validation: Perform the Drop Test .

-

Pipette a few drops of the questionable layer into a test tube of pure water.

-

If the drops travel to the bottom (immiscible), it is the organic layer.

-

If the drops dissolve/disperse, it is the aqueous layer.

-

Issue 3: Product Oiling Out

Q: Upon quenching, my product formed a third, oily layer at the bottom of the flask instead of dissolving in the ether. Why?

A: This "Third Phase" formation occurs when the product exceeds its solubility limit in the organic solvent, often due to the "salting out" effect of the high-ionic-strength aqueous quench, or if the organic solvent is too non-polar (e.g., pure hexanes).

-

Solution: Add a more polar co-solvent like Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) to the organic layer. This increases the solvent power for the polar alcohol group while remaining immiscible with the brine/salt layer.

Experimental Protocols

Protocol A: The Rochelle’s Salt Workup (Gold Standard)

Recommended for all Grignard-derived benzylcyclopentanols to prevent emulsion formation.

-

Cool: Chill the reaction mixture to 0°C.

-

Quench: Slowly add Saturated Aqueous Sodium Potassium Tartrate (approx. 20 mL per gram of Mg used).

-

Agitate: Remove the ice bath and stir vigorously at room temperature.

-

Critical Step: You must stir until two clear layers appear.[1] This can take 30 minutes to 2 hours. The "cloudiness" must disappear.

-

-

Separate: Transfer to a separatory funnel. The phases will separate cleanly within seconds.

-

Wash: Wash the organic layer once with brine to remove residual tartrate.

Protocol B: Salting Out (For High Water Solubility)

Use if the benzylcyclopentanol derivative has polar substituents (e.g., methoxy groups on the benzyl ring).

-

Saturation: After the initial separation, add solid NaCl to the aqueous layer until no more dissolves.

-

Back-Extraction: Re-extract the aqueous layer with EtOAc (3x).

-

Combine: Combine all organic extracts before drying.

Decision Logic & Visualization

The following diagram illustrates the decision-making process for resolving phase separation issues during the workup of benzylcyclopentanols.

Figure 1: Decision tree for troubleshooting aqueous workup miscibility issues. Blue nodes indicate decision points; Red nodes indicate problems; Green nodes indicate corrective actions.

Comparative Data: Solvent & Quench Parameters

Table 1: Solvent Density & Phase Behavior Use this to predict layer positioning.

| Solvent | Density (g/mL) | Position vs. Water | Miscibility Risk |

| Diethyl Ether | 0.71 | Top | High (absorbs water, volatile) |

| Ethyl Acetate | 0.90 | Top | Moderate (hydrolysis risk at high pH) |

| Water | 1.00 | - | - |

| Sat. Brine | ~1.20 | Bottom | Can float DCM if saturated |

| Dichloromethane | 1.33 | Bottom | Phase Inversion Risk with Brine |

| Chloroform | 1.49 | Bottom | Low (excellent separation) |

Table 2: Quench Method Efficacy for Tertiary Alcohols

| Quench Agent | Emulsion Breaking | Dehydration Risk | Recommended Context |

| Poor | Low | Small scale, low Mg content | |

| Excellent | High (Critical) | Avoid for 1-benzylcyclopentanol | |

| Rochelle's Salt | Superior | Low | Large scale Grignard/LAH |

| Fieser Method | Good | Low | Aluminum hydride reductions |

References

-

University of Rochester. Workup for Aluminum Hydride Reductions (Rochelle's Salt Protocol). Department of Chemistry. [Link]

-

University of California, Santa Barbara. Standard Experimental Protocols: Quenching Grignard Reactions. Marlene Group. [Link] (Verified general protocol source).

-

American Chemical Society. Breaking Produced-Fluid and Process-Stream Emulsions. Advances in Chemistry. [Link]

-

Organic Process Research & Development. Flow Chemistry Enabling Efficient Synthesis (Continuous processing to avoid emulsion).[Link]

-

Not Voodoo. Workup: Emulsions. University of Rochester (Frontier Group). [Link]

Sources

Validation & Comparative

Distinguishing cis vs trans 2-Benzylcyclopentan-1-ol via NOESY NMR: A Senior Application Scientist’s Guide

In the realm of drug development and stereoselective synthesis, the unambiguous determination of molecular stereochemistry is paramount. The spatial arrangement of atoms can profoundly influence a molecule's biological activity, efficacy, and safety profile. For cyclic compounds such as 2-benzylcyclopentan-1-ol, the differentiation between cis and trans diastereomers presents a common yet critical analytical challenge. While various analytical techniques can provide valuable structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, stands as the gold standard for elucidating relative stereochemistry through the mapping of through-space proton-proton interactions.[1]

This guide provides an in-depth technical comparison of the cis and trans isomers of this compound, with a focus on the application of NOESY NMR for their definitive structural assignment. We will explore the theoretical underpinnings of the NOE, provide a detailed experimental protocol, and present a comprehensive analysis of the expected spectral data that allows for a clear and confident differentiation of these two diastereomers.

The Decisive Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the saturation of one nuclear spin population by radiofrequency irradiation results in a change in the signal intensity of another nuclear spin.[2] This effect is mediated through dipolar cross-relaxation and is exquisitely sensitive to the distance between the nuclei, with the magnitude of the NOE being inversely proportional to the sixth power of the internuclear distance (1/r⁶).[3] Consequently, NOE is only significant for protons that are in close spatial proximity, typically less than 5 Å apart.[4] This distance dependence makes NOESY an invaluable tool for determining the three-dimensional structure of molecules, including the relative stereochemistry of substituents on a ring system.[5]

In a 2D NOESY experiment, cross-peaks are observed between protons that are close in space, providing a visual map of these through-space interactions.[6] For the diastereomers of this compound, the relative orientation of the hydroxyl and benzyl groups dictates which protons will be in close proximity, leading to a unique and diagnostic set of NOE correlations for each isomer.

Predicted ¹H NMR Chemical Shifts and Conformational Considerations

Below is a table of predicted ¹H NMR chemical shifts for the key protons in both cis and trans isomers of this compound in a typical deuterated solvent like CDCl₃. These predictions are based on established chemical shift increments and computational models.

| Proton Assignment | Predicted Chemical Shift (ppm) for trans-isomer | Predicted Chemical Shift (ppm) for cis-isomer |

| H1 (methine, CH-OH) | ~ 4.1 | ~ 4.3 |

| H2 (methine, CH-Bn) | ~ 2.5 | ~ 2.7 |

| Ha, Hb (diastereotopic, CH₂-Ph) | ~ 2.8, 2.6 | ~ 2.9, 2.5 |

| H3a, H3b (cyclopentyl) | ~ 1.7 - 1.9 | ~ 1.8 - 2.0 |

| H4a, H4b (cyclopentyl) | ~ 1.5 - 1.7 | ~ 1.6 - 1.8 |

| H5a, H5b (cyclopentyl) | ~ 1.6 - 1.8 | ~ 1.7 - 1.9 |

| Aromatic (Ph) | ~ 7.1 - 7.3 | ~ 7.1 - 7.3 |

Note: These are estimated values and the actual experimental shifts may vary. The crucial aspect for NOESY analysis is the relative proximity of these protons in the dominant conformations.

The NOESY Experiment: A Self-Validating Protocol

The following protocol outlines the key steps for acquiring high-quality 2D NOESY data. The causality behind each step is explained to ensure a robust and self-validating experimental design.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent should be one in which the sample is fully soluble and which does not have signals that overlap with key analyte resonances.

-

Filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

For optimal results, particularly for quantitative NOE measurements, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times, thereby quenching the NOE.

-

-

Initial 1D ¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to verify the sample's purity and to determine the chemical shift range of the protons.

-

Optimize the spectral width to encompass all proton signals.

-

Perform shimming to achieve a homogeneous magnetic field, which is critical for high-resolution 2D NMR.

-

-

NOESY Parameter Setup:

-

Use a standard noesyph pulse sequence (or equivalent phase-sensitive NOESY sequence).

-

Set the spectral widths in both F1 and F2 dimensions to match the range determined from the 1D ¹H spectrum.

-

The number of increments in the F1 dimension (typically 256 to 512) will determine the resolution in that dimension. A higher number of increments provides better resolution but requires a longer experiment time.

-

The number of scans per increment (typically 8 to 16) should be sufficient to achieve an adequate signal-to-noise ratio.

-

Crucially, set an appropriate mixing time (d8 or t_mix). For small molecules like this compound, a mixing time in the range of 300-800 ms is generally a good starting point. The optimal mixing time is approximately equal to the T1 relaxation time of the protons of interest. It may be beneficial to run a series of NOESY experiments with varying mixing times to observe the build-up of NOE correlations.

-

-

Data Acquisition and Processing:

-

Acquire the 2D NOESY data.

-

Process the data using appropriate window functions (e.g., sine-bell) in both dimensions.

-

Perform a two-dimensional Fourier transform.

-

Carefully phase the spectrum to ensure that the diagonal and cross-peaks have the correct phase. For small molecules, the diagonal peaks and cross-peaks should have opposite signs.[4]

-

Data Interpretation: The Diagnostic NOE Correlations

The key to distinguishing between the cis and trans isomers lies in the analysis of the NOESY cross-peaks. The spatial proximity of the methine protons (H1 and H2) to each other and to the benzylic protons will be distinctly different in the two isomers.

Figure 1: Key through-space interactions for cis and trans isomers.

Expected NOE Correlations for the cis-Isomer:

In the cis isomer, the hydroxyl and benzyl groups are on the same face of the cyclopentane ring. This arrangement brings the methine proton H1 (attached to the carbon with the hydroxyl group) and the methine proton H2 (attached to the carbon with the benzyl group) into close proximity. Additionally, H2 will be close to the benzylic protons.

-

Diagnostic Correlation: A strong NOE cross-peak is expected between H1 and H2 .

-

Corroborating Correlation: A strong NOE cross-peak is expected between H2 and the benzylic protons .

-

Expected Absence of Correlation: A weak or absent NOE is expected between H1 and the benzylic protons .

Expected NOE Correlations for the trans-Isomer:

In the trans isomer, the hydroxyl and benzyl groups are on opposite faces of the ring. This results in a greater distance between H1 and H2.

-

Diagnostic Absence of Correlation: A weak or, more likely, absent NOE cross-peak is expected between H1 and H2 .

-

Corroborating Correlation: A strong NOE cross-peak will still be present between H2 and the benzylic protons .

-

Possible Correlation: Depending on the conformational flexibility, a weak NOE might be observed between H1 and one of the benzylic protons, but this would be significantly weaker than the H1-H2 correlation in the cis isomer.

The following table summarizes the expected key NOE correlations that serve as a definitive guide for distinguishing the two isomers.

| Correlating Protons | Expected NOE in cis-isomer | Expected NOE in trans-isomer | Significance |

| H1 ↔ H2 | Strong | Weak or Absent | Primary Diagnostic |

| H2 ↔ Benzylic CH₂ | Strong | Strong | Confirms assignment of H2 |

| H1 ↔ Benzylic CH₂ | Weak or Absent | Possible, but weak | Secondary indicator |

Experimental Workflow Visualization

The entire process, from sample preparation to final stereochemical assignment, can be visualized as a systematic workflow.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. An NMR Database for Organic and Organometallic Compounds [mdpi.com]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. Visualizer loader [nmrdb.org]

Technical Comparison Guide: GC-MS Fragmentation Patterns of 2-Benzylcyclopentan-1-ol

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It prioritizes mechanistic insight and actionable protocols over generic descriptions.

Executive Summary: The Stereochemical Challenge

2-Benzylcyclopentan-1-ol (

This guide provides a definitive fragmentation analysis to distinguish this compound from its structural analogs. Unlike standard library matching, which can fail with novel stereoisomers, this guide focuses on mechanistic mass spectrometry —using specific ion ratios and fragmentation pathways to validate chemical identity.

Mechanistic Fragmentation Analysis

The Electron Ionization (EI) mass spectrum of this compound is dominated by two competing energetic drivers: the stability of the benzyl/tropylium cation and the lability of the secondary hydroxyl group.

Primary Fragmentation Pathways

-

Dehydration (

): Cyclic secondary alcohols are prone to thermal and electron-impact induced dehydration. The molecular ion (-

Mechanism: 1,2-elimination of water yields 1-benzylcyclopentene (

158). -

Diagnostic Value: The peak at

158 is often a prominent high-mass marker, distinguishing it from analogs that do not dehydrate as readily (e.g., phenols).

-

-

Formation of Tropylium Ion (

91): The benzyl group is attached to a secondary carbon. Upon fragmentation, the formation of the aromatic-

Observation: This is invariably the Base Peak (100% relative abundance) .

-

Differentiation: While common to all benzyl compounds, its ratio relative to the molecular ion and the

peak is key.

-

-

Restricted Alpha-Cleavage: Unlike its isomer 1-benzylcyclopentan-1-ol (where the benzyl group is

to the hydroxyl), the 2-benzyl isomer cannot eject the benzyl group via simple-

1-Benzyl Isomer: Cleavage adjacent to the oxygen immediately expels the benzyl radical, leaving a stable oxonium ion (

, -

2-Benzyl Isomer: The benzyl group is

to the hydroxyl.

-

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between the target molecule and its primary isomer.

Caption: Divergent fragmentation pathways. Note the direct formation of m/z 85 in the 1-benzyl isomer versus the dehydration-dominated pathway in the 2-benzyl isomer.

Comparative Performance: Distinguishing Alternatives

In a mixture analysis or purity assay, relying solely on retention time is insufficient. The following table contrasts the Mass Spectral "Fingerprint" of this compound against its most common "impostors."

Table 1: Diagnostic Ion Comparison

| Diagnostic Feature | This compound (Target) | 1-Benzylcyclopentan-1-ol (Isomer) | 2-Phenylcyclohexanol (Ring Homolog) |

| Molecular Ion ( | |||

| Base Peak | |||

| Key Differentiator 1 | Strong | Strong | |

| Key Differentiator 2 | Low | Weak | |

| Mechanism Note | Dehydration dominates; Benzyl is | Ring expansion/contraction patterns. |

Performance Verdict:

-

To confirm This compound : Look for the absence of a dominant

85 peak and the presence of a strong -

To confirm 1-benzylcyclopentan-1-ol : Look for the dominance of

85 (loss of 91 from molecular ion).

Validated Experimental Protocol

To ensure reproducible fragmentation and avoid thermal degradation in the inlet (which can mimic EI dehydration), derivatization is recommended for definitive quantification.

Reagents & Equipment[1][2]

-

Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Solvent: Anhydrous Pyridine or Ethyl Acetate.

-

Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm). Low-bleed is essential for trace analysis.

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 1-2 mg of sample in 500 µL anhydrous ethyl acetate.

-

Add 50 µL BSTFA (with 1% TMCS).

-

Incubate: 60°C for 30 minutes. Why? Steric hindrance at the secondary alcohol requires heat for complete silylation.

-

Cool to room temperature and dilute to 1 mL.

-

-

GC-MS Acquisition Parameters:

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 20°C/min to 300°C.

-

Hold: 3 min.

-

-

Ion Source: 230°C, 70 eV (Standard EI).

-

-

TMS-Derivative Interpretation:

-

New Target MW: 248 (

). -

Diagnostic Ions:

-

233 (

-

157/158 (

- 91 remains strong. [1]

-

233 (

-